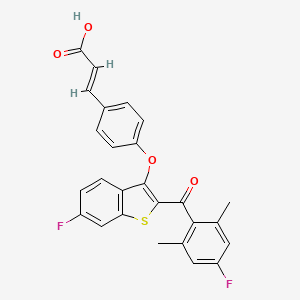

ER degrader 5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C26H18F2O4S |

|---|---|

Molecular Weight |

464.5 g/mol |

IUPAC Name |

(E)-3-[4-[[6-fluoro-2-(4-fluoro-2,6-dimethylbenzoyl)-1-benzothiophen-3-yl]oxy]phenyl]prop-2-enoic acid |

InChI |

InChI=1S/C26H18F2O4S/c1-14-11-18(28)12-15(2)23(14)24(31)26-25(20-9-6-17(27)13-21(20)33-26)32-19-7-3-16(4-8-19)5-10-22(29)30/h3-13H,1-2H3,(H,29,30)/b10-5+ |

InChI Key |

VMVZYLAEKNIDOM-BJMVGYQFSA-N |

Isomeric SMILES |

CC1=CC(=CC(=C1C(=O)C2=C(C3=C(S2)C=C(C=C3)F)OC4=CC=C(C=C4)/C=C/C(=O)O)C)F |

Canonical SMILES |

CC1=CC(=CC(=C1C(=O)C2=C(C3=C(S2)C=C(C=C3)F)OC4=CC=C(C=C4)C=CC(=O)O)C)F |

Origin of Product |

United States |

Foundational & Exploratory

ER degrader 5 mechanism of action

An In-Depth Technical Guide to the Mechanism of Action of ER Degrader 5

For Researchers, Scientists, and Drug Development Professionals

Core Mechanism of Action

This compound, also known as Compound 40, is a selective, orally bioavailable estrogen receptor (ER) degrader (SERD).[1] Its mechanism of action is centered on the specific targeting of Estrogen Receptor Alpha (ERα) for degradation, thereby inhibiting estrogen-driven signaling pathways crucial for the proliferation of ER-positive breast cancer cells.

Developed through the structure-based optimization of the lead compound LSZ102, this compound features a thieno[2,3-e]indazole scaffold and an acrylic acid degron modification.[2][3] This modification is critical for its potent degradation activity. Unlike selective estrogen receptor modulators (SERMs) that competitively inhibit estrogen binding, SERDs like this compound induce a conformational change in the ERα protein upon binding. This altered conformation is recognized by the cellular machinery responsible for protein degradation, leading to the ubiquitination and subsequent destruction of the ERα protein by the proteasome. By eliminating the receptor protein, this compound effectively shuts down both ligand-dependent and ligand-independent ERα signaling, offering a potential advantage in overcoming resistance to traditional endocrine therapies.[2][3]

The degradation of ERα disrupts the transcription of estrogen-responsive genes that are essential for tumor cell growth and survival. This targeted elimination of a key oncogenic driver underlies the potent anti-proliferative and anti-tumor effects of this compound observed in preclinical models.

Signaling Pathway

The signaling pathway affected by this compound is the estrogen receptor signaling cascade. In ER-positive breast cancer, the binding of estradiol to ERα triggers a cascade of events leading to cell proliferation. This compound abrogates this pathway by inducing the degradation of ERα.

Quantitative Data

The following table summarizes the key quantitative data for this compound (Compound 40).

| Parameter | Value | Cell Line/Target | Reference |

| EC50 (ERα Degradation) | 1.1 nM | ERα | |

| IC50 (Anti-proliferative Activity) | 1.0 nM | MCF-7 |

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.

ERα Degradation Assay (Western Blot)

This protocol is used to quantify the degradation of ERα protein following treatment with this compound.

1. Cell Culture and Treatment:

-

Seed MCF-7 cells in 6-well plates at a density of 5 x 105 cells/well and allow them to attach overnight in a humidified incubator (37°C, 5% CO2).

-

Prepare a stock solution of this compound in DMSO.

-

Treat the cells with a range of concentrations of this compound (e.g., 0.1 nM to 100 nM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO) and a positive control (e.g., fulvestrant).

2. Cell Lysis:

-

After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in 100 µL of RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with protease and phosphatase inhibitors.

-

Incubate the plates on ice for 20 minutes with occasional swirling.

-

Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

3. Protein Quantification:

-

Collect the supernatant and determine the protein concentration using a BCA (Bicinchoninic acid) protein assay kit according to the manufacturer's instructions.

4. SDS-PAGE and Western Blotting:

-

Normalize the protein concentrations for all samples. Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel.

-

Perform electrophoresis to separate the proteins by size.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against ERα overnight at 4°C. A primary antibody against a housekeeping protein (e.g., β-actin or GAPDH) should be used as a loading control.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

5. Detection and Analysis:

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Perform densitometry analysis to quantify the band intensity of ERα relative to the loading control.

-

Calculate the percentage of ERα degradation for each concentration of this compound compared to the vehicle control. The EC50 value can be determined by plotting the percentage of degradation against the log concentration of the compound.

Cell Proliferation Assay (e.g., SRB or MTT Assay)

This assay measures the effect of this compound on the proliferation of ER-positive breast cancer cells.

1. Cell Seeding:

-

Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells/well and allow them to attach overnight.

2. Compound Treatment:

-

Treat the cells with serial dilutions of this compound (e.g., from 0.01 nM to 1 µM) for 72 to 96 hours. Include a vehicle control (DMSO).

3. Cell Fixation and Staining (SRB Assay):

-

After the incubation period, fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubate for 1 hour at 4°C.

-

Wash the plates five times with water and allow them to air dry.

-

Stain the cells with 0.4% (w/v) sulforhodamine B (SRB) solution in 1% acetic acid for 30 minutes at room temperature.

-

Wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow them to air dry.

4. Measurement:

-

Solubilize the bound dye with 10 mM Tris base solution (pH 10.5).

-

Measure the absorbance at 510 nm using a microplate reader.

5. Data Analysis:

-

Calculate the percentage of cell growth inhibition for each concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the log concentration of this compound.

References

The Discovery and Preclinical Profile of ER Degrader 5: A Novel Selective Estrogen Receptor Degrader

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The estrogen receptor (ER) is a key driver in the majority of breast cancers, making it a critical target for therapeutic intervention. Endocrine therapies, including selective estrogen receptor modulators (SERMs) and aromatase inhibitors (AIs), have been the cornerstone of treatment for ER-positive breast cancer. However, the development of resistance to these therapies remains a significant clinical challenge. Selective Estrogen Receptor Degraders (SERDs) represent a distinct class of ER-targeted agents that not only antagonize the receptor but also induce its degradation. This dual mechanism of action offers the potential to overcome resistance to conventional endocrine therapies. This whitepaper details the discovery and preclinical characterization of ER degrader 5, a novel, orally bioavailable SERD, identified as compound 40 in the scientific literature, which has demonstrated potent and promising antitumor activity.[1][2]

Core Compound Data: this compound (Compound 40)

This compound is a thieno[2,3-e]indazole derivative that has shown significant promise in preclinical studies.[1][2] Its potent biological activity is highlighted by its ability to induce ERα degradation and inhibit the proliferation of ER-positive breast cancer cells at nanomolar concentrations.

| Parameter | Value | Cell Line/Target |

| EC50 (ERα Degradation) | 1.1 nM | ERα |

| IC50 (Anti-proliferative Activity) | 1.0 nM | MCF-7 |

Mechanism of Action and Signaling Pathway

This compound functions as a SERD by binding to the estrogen receptor α (ERα) and inducing a conformational change that leads to the ubiquitination and subsequent degradation of the receptor by the proteasome. This elimination of ERα protein effectively abrogates both estrogen-dependent and -independent signaling pathways that drive tumor growth.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the discovery and characterization of this compound.

ERα Degradation Assay (Western Blot)

Objective: To quantify the degradation of ERα protein in breast cancer cells following treatment with this compound.

Materials:

-

MCF-7 cells

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

This compound (Compound 40)

-

DMSO (vehicle control)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (5% non-fat milk in TBST)

-

Primary antibodies: anti-ERα, anti-β-actin (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Culture and Treatment: Seed MCF-7 cells in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of this compound or DMSO for the desired time points.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein per lane on an SDS-PAGE gel.

-

Separate proteins by electrophoresis and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary anti-ERα antibody overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize bands using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with anti-β-actin antibody to ensure equal protein loading.

-

-

Data Analysis: Quantify band intensities and normalize ERα levels to the loading control. Calculate the percentage of ERα degradation relative to the vehicle-treated control.

Cell Proliferation Assay

Objective: To determine the anti-proliferative activity of this compound on ER-positive breast cancer cells.

Materials:

-

MCF-7 cells

-

DMEM with 10% FBS

-

This compound (Compound 40)

-

96-well plates

-

CellTiter-Glo® Luminescent Cell Viability Assay or similar viability reagent

Procedure:

-

Cell Seeding: Seed MCF-7 cells in a 96-well plate at a suitable density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound.

-

Incubation: Incubate the plates for a period that allows for cell proliferation (e.g., 3-5 days).

-

Viability Assessment: Add the viability reagent to each well according to the manufacturer's instructions.

-

Data Acquisition: Measure the signal (e.g., luminescence or absorbance) using a plate reader.

-

Data Analysis: Plot the percentage of cell viability against the compound concentration and determine the IC50 value.

In Vivo Xenograft Efficacy Study

Objective: To evaluate the in vivo anti-tumor efficacy of orally administered this compound.

Materials:

-

Female immunodeficient mice (e.g., NOD/SCID)

-

MCF-7 cells

-

Matrigel

-

This compound (Compound 40)

-

Vehicle for oral administration

Procedure:

-

Tumor Implantation: Subcutaneously implant MCF-7 cells mixed with Matrigel into the flank of the mice.

-

Tumor Growth and Randomization: Allow tumors to reach a palpable size, then randomize mice into treatment and control groups.

-

Dosing: Administer this compound or vehicle orally at specified doses and schedules.

-

Tumor Measurement: Measure tumor volume and body weight regularly throughout the study.

-

Endpoint: The study is concluded when tumors in the control group reach a predetermined size.

-

Data Analysis: Calculate tumor growth inhibition (TGI) for the treated groups compared to the control group.

Experimental and Logical Workflow

The discovery and preclinical evaluation of this compound followed a logical progression from in vitro characterization to in vivo validation.

Conclusion

This compound (Compound 40) has emerged as a potent and orally bioavailable selective estrogen receptor degrader with a compelling preclinical profile. Its ability to induce robust ERα degradation translates into significant anti-proliferative effects in ER-positive breast cancer cells and strong anti-tumor efficacy in vivo. These findings underscore the therapeutic potential of this compound as a next-generation endocrine therapy for ER-positive breast cancer, warranting its continued preclinical and clinical development.

References

An In-Depth Technical Guide to ER Degrader 5 Target Engagement in Breast Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the target engagement of ER degrader 5 in breast cancer cells. It includes a comparative analysis of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows.

Introduction to Estrogen Receptor Degraders in Breast Cancer

Estrogen receptor-positive (ER+) breast cancer is the most prevalent subtype, accounting for approximately 70% of all cases.[1] The growth of these cancers is driven by the estrogen receptor (ER), a ligand-activated transcription factor.[2][3] Endocrine therapies that target the ER signaling pathway are a cornerstone of treatment for ER+ breast cancer.[3]

Selective Estrogen Receptor Degraders (SERDs) are a class of endocrine therapies that not only antagonize the estrogen receptor but also induce its degradation.[4] This dual mechanism of action offers a potential advantage over selective estrogen receptor modulators (SERMs), which primarily act as competitive inhibitors. A newer class of ER degraders, Proteolysis-Targeting Chimeras (PROTACs), utilize the cell's own ubiquitin-proteasome system to specifically target and eliminate the ER protein. This approach has shown promise in overcoming resistance to traditional endocrine therapies.

This guide focuses on "this compound," a representative molecule, to illustrate the principles and methodologies of assessing target engagement for this important class of therapeutics.

Quantitative Data on ER Degrader Performance

The efficacy of ER degraders is assessed through various in vitro parameters, including their ability to degrade the ER protein (DC50 and Dmax) and inhibit cancer cell proliferation (IC50 or GI50). The following tables summarize the performance of this compound and other notable ER degraders in ER-positive breast cancer cell lines.

Table 1: In Vitro Degradation and Anti-proliferative Activity of ERα Degrader 5

| Parameter | Cell Line | Value (nM) |

| EC50 (ERα Degradation) | - | 1.1 |

| IC50 (Anti-proliferative) | MCF-7 | 1.0 |

Data sourced from MedchemExpress.

Table 2: Comparative In Vitro Degradation of ERα by PROTACs and SERDs

| Compound | Cell Line | DC50 (nM) | Dmax (%) | E3 Ligase Recruited |

| Vepdegestrant (ARV-471) | MCF-7 | ~1-2 | >90 | Cereblon |

| ERD-148 | MCF-7 | <30 | >90 | VHL |

| ERE-PROTAC | MCF-7 | < 5,000 | >50 | VHL |

| Fulvestrant | MCF-7 | ~10-100 | ~60-80 | N/A |

Data compiled from multiple sources.

Table 3: Comparative Anti-proliferative Activity of ER Degraders

| Compound | Cell Line | IC50/GI50 (nM) |

| Vepdegestrant (ARV-471) | MCF-7 | 3.3 |

| T47D | 4.5 | |

| ERE-PROTAC | MCF-7 | 6,106 |

| Fulvestrant | MCF-7 | 0.29 |

Data compiled from multiple sources.

Signaling Pathways and Mechanisms of Action

Understanding the underlying biological pathways is critical for interpreting target engagement data. The following diagrams, generated using Graphviz, illustrate the estrogen receptor signaling pathway and the mechanism of action of PROTAC ER degraders.

References

Preclinical Evaluation of a Novel Estrogen Receptor Degrader

Disclaimer: The specific compound "ER degrader 5" was not identified in the available literature. This guide, therefore, provides a representative preclinical evaluation based on data from several advanced estrogen receptor (ER) degraders, with a focus on Proteolysis Targeting Chimeras (PROTACs) such as vepdegestrant (ARV-471), to illustrate the core data, methodologies, and signaling pathways involved in their assessment.

This technical guide is intended for researchers, scientists, and drug development professionals, offering an in-depth overview of the preclinical assessment of a new class of ER degraders.

Mechanism of Action: PROTAC ER Degraders

PROTAC ER degraders are bifunctional molecules designed to harness the cell's own ubiquitin-proteasome system to specifically target and eliminate the estrogen receptor protein.[1] This mechanism involves a molecule with two key domains: one that binds to the estrogen receptor and another that recruits an E3 ubiquitin ligase.[1][2] This proximity induces the tagging of the ER protein with ubiquitin, marking it for degradation by the proteasome.[1] This process is catalytic, allowing a single PROTAC molecule to facilitate the degradation of multiple ER molecules.[1] This direct degradation is a distinct mechanism from that of selective estrogen receptor degraders (SERDs) like fulvestrant, which lead to ER degradation more indirectly.

References

The Advent of Targeted Estrogen Receptor Degradation: A Technical Guide to a New Class of Therapeutics in ER-Positive Cancers

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Estrogen receptor-positive (ER+) breast cancer remains the most prevalent subtype, and endocrine therapies targeting ER signaling are the cornerstone of treatment. However, the emergence of resistance, often driven by mutations in the ESR1 gene, presents a significant clinical challenge. A new class of targeted therapies, known as selective estrogen receptor degraders (SERDs), and more recently, proteolysis-targeting chimeras (PROTACs), have emerged as a promising strategy to overcome this resistance. This technical guide provides an in-depth overview of a next-generation ER degrader, vepdegestrant (ARV-471), a potent and orally bioavailable PROTAC ER degrader, and "ERα degrader 5 (Compound 40)," a novel SERD. We will delve into their core mechanism of action, present key preclinical and clinical data, and provide detailed experimental protocols for their evaluation.

Introduction: The Rationale for ER Degradation

The estrogen receptor is a ligand-activated transcription factor that drives the growth of ER+ breast cancers. Traditional endocrine therapies, such as selective estrogen receptor modulators (SERMs) and aromatase inhibitors (AIs), aim to block this signaling. However, these approaches can be limited by acquired resistance. SERDs offer a distinct mechanism by not only antagonizing the receptor but also inducing its degradation, thereby eliminating the target protein from the cancer cell.[1]

PROTACs represent a novel and powerful approach to targeted protein degradation. These heterobifunctional molecules are designed to hijack the cell's own ubiquitin-proteasome system to eliminate specific proteins.[2] An ER-targeting PROTAC, such as vepdegestrant, consists of a ligand that binds to the estrogen receptor and another ligand that recruits an E3 ubiquitin ligase, connected by a linker. This proximity induces the ubiquitination and subsequent proteasomal degradation of the ER.[3]

Featured ER Degraders: Vepdegestrant (ARV-471) and ERα Degrader 5

This guide will focus on two exemplary next-generation ER degraders:

-

Vepdegestrant (ARV-471): An orally bioavailable PROTAC that recruits the cereblon (CRBN) E3 ubiquitin ligase to induce the degradation of both wild-type and mutant ER.[4][5] It is currently in late-stage clinical development.

-

ERα degrader 5 (Compound 40): A selective, orally bioavailable SERD with a thieno[2,3-e]indazole scaffold that has demonstrated potent ERα degradation and antitumor activity in preclinical models.

Mechanism of Action

Vepdegestrant (ARV-471): A PROTAC ER Degrader

Vepdegestrant operates through a catalytic mechanism, where a single molecule can induce the degradation of multiple ER proteins. The process involves the formation of a ternary complex between the ER, vepdegestrant, and the CRBN E3 ligase. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the ER, marking it for degradation by the proteasome.

Caption: Mechanism of action of vepdegestrant (ARV-471).

ERα Degrader 5 (Compound 40): A Selective Estrogen Receptor Degrader (SERD)

ERα degrader 5, like other SERDs, functions as a pure ER antagonist. Its binding to the ER's ligand-binding domain induces a conformational change that disrupts receptor dimerization and DNA binding. This altered conformation also leads to receptor instability, promoting its ubiquitination and subsequent degradation through the proteasome pathway.

References

- 1. arvinasmedical.com [arvinasmedical.com]

- 2. Stability Evaluation and Pharmacokinetic Profiling of Vepdegestrant in Rodents Using Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. s3.us-east-1.amazonaws.com [s3.us-east-1.amazonaws.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Oral Estrogen Receptor PROTAC Vepdegestrant (ARV-471) Is Highly Efficacious as Monotherapy and in Combination with CDK4/6 or PI3K/mTOR Pathway Inhibitors in Preclinical ER+ Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]

Selectivity Profile of ER Degrader 5: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the selectivity profile of the novel oral selective estrogen receptor (ER) degrader, ERα degrader 5 (also referred to as Compound 40). The information herein is compiled from published research to assist in understanding its therapeutic potential and off-target landscape.

Introduction to ER Degrader 5

ERα degrader 5 is a thieno[2,3-e]indazole derivative identified as a potent and selective estrogen receptor degrader (SERD).[1] It has demonstrated significant anti-proliferative activity in ER-positive breast cancer cell lines and robust antitumor efficacy in preclinical xenograft models.[1] This guide focuses on the critical aspect of its selectivity, a key determinant of its therapeutic index.

Quantitative Efficacy and Potency

ERα degrader 5 has shown high potency in degrading ERα and inhibiting the growth of ER-positive breast cancer cells. The following table summarizes the key quantitative data reported for this compound.[1]

| Parameter | Cell Line | Value (nM) |

| EC50 (ERα Degradation) | - | 1.1 |

| IC50 (Anti-proliferative Activity) | MCF-7 | 1.0 |

Understanding the Estrogen Receptor Signaling Pathway

To appreciate the mechanism of action and potential selectivity concerns of an ER degrader, it is essential to understand the estrogen receptor signaling pathway. ER signaling can be broadly divided into genomic and non-genomic pathways, both of which contribute to cell proliferation, survival, and differentiation.

Experimental Protocols for Determining Selectivity

A comprehensive assessment of a drug candidate's selectivity is crucial for predicting its safety profile. While specific selectivity data for this compound beyond its primary target is not extensively available in the public domain, this section outlines the standard, state-of-the-art methodologies used to generate such a profile for selective estrogen receptor degraders.

Kinome Profiling for Off-Target Kinase Interactions

Kinase inhibitors are a major class of drugs, and off-target kinase activity is a common source of toxicity. Kinome scanning assays are therefore essential to assess the selectivity of new chemical entities.

Methodology: KINOMEscan™

This method is a high-throughput, affinity-based competition binding assay.

-

Library Preparation: A comprehensive panel of human kinases is expressed as DNA-tagged fusion proteins.

-

Compound Incubation: The test compound (this compound) is incubated with the kinase library.

-

Ligand Competition: An immobilized, active-site directed ligand is introduced to compete with the test compound for binding to the kinases.

-

Quantification: The amount of each kinase bound to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase indicates that the test compound is competing for the binding site.

-

Data Analysis: The results are typically expressed as a percentage of control, and dissociation constants (Kd) can be calculated for significant interactions.

Unbiased Proteomics for Global Off-Target Identification

Mass spectrometry-based proteomics provides an unbiased and global view of a compound's interactions with the entire proteome, enabling the identification of unanticipated off-targets.

Methodology: Chemoproteomics

This approach aims to identify the direct and indirect protein targets of a small molecule.

-

Cell Culture and Treatment: ER-positive breast cancer cells (e.g., MCF-7) are cultured and treated with this compound at a specific concentration and for a defined duration. A vehicle control (e.g., DMSO) is run in parallel.

-

Cell Lysis and Protein Extraction: Cells are lysed, and the total proteome is extracted.

-

Protein Digestion: Proteins are digested into peptides, typically using trypsin.

-

Isobaric Labeling (e.g., TMT or iTRAQ): Peptides from the treated and control samples are labeled with different isobaric tags. This allows for multiplexing and accurate relative quantification of proteins in a single mass spectrometry run.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The labeled peptides are separated by liquid chromatography and analyzed by a high-resolution mass spectrometer.

-

Data Analysis: The resulting spectra are used to identify and quantify thousands of proteins. Proteins that show a significant change in abundance in the presence of this compound are considered potential off-targets.

Conclusion

ERα degrader 5 is a highly potent molecule against its intended target, the estrogen receptor. While comprehensive public data on its broader selectivity profile is limited, the established methodologies of kinome scanning and chemoproteomics provide a robust framework for a thorough evaluation. Such studies are critical to fully characterize its off-target interaction landscape and to ensure a favorable safety profile as it progresses through preclinical and clinical development. The data presented in this guide, along with the detailed experimental protocols, offer a foundational understanding for researchers and drug development professionals working on this and similar targeted therapies.

References

ER Degrader 5: A Comprehensive Technical Guide for a Novel Therapeutic Agent

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of ER degrader 5, a promising therapeutic agent for estrogen receptor (ER)-positive breast cancer. This document outlines its mechanism of action, quantitative biological data, detailed experimental protocols for its synthesis and evaluation, and key signaling pathways it modulates.

Core Concept: Targeted Protein Degradation

This compound is a selective estrogen receptor degrader (SERD) that operates through the proteolysis-targeting chimera (PROTAC) mechanism. It is a heterobifunctional molecule designed to simultaneously bind to the estrogen receptor alpha (ERα) and an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of ERα, marking it for degradation by the proteasome. This approach offers a potential advantage over traditional ER antagonists by eliminating the receptor protein entirely, thereby mitigating resistance mechanisms associated with receptor mutations.

Quantitative Biological Data

The following tables summarize the key quantitative data for this compound, also referred to as compound 40 in some literature.

| In Vitro Activity | Value | Cell Line | Reference |

| Anti-proliferative Activity (IC50) | 55 nM | MCF-7 | [1] |

| ERα Degradation (DC50) | Not Reported | MCF-7 | |

| ERα Degradation at 1 nM (24h) | Significant | MCF-7 | [1] |

| ERα Degradation at 10 nM (24h) | Significant | MCF-7 | [1] |

| ERα Degradation at 100 nM (24h) | Significant | MCF-7 | [1] |

| ERα Degradation at 1000 nM (24h) | Significant | MCF-7 | [1] |

| ERα Degradation at 10000 nM (24h) | Significant | MCF-7 |

| In Vivo Efficacy (MCF-7 Xenograft Model) | Value | Reference |

| Dosage and Administration | 30 mg/kg, intraperitoneally (i.p.), daily for 30 days | |

| Tumor Growth Inhibition | Significant |

| Pharmacokinetic Properties | Value | Administration | Reference |

| Half-life (t1/2) | 1.23 hours | 3 mg/kg, intravenous (i.v.) | |

| Cmax | 4497 ng/mL | 3 mg/kg, intravenous (i.v.) | |

| Oral Bioavailability | 62.9% | 30 mg/kg, oral (p.o.) |

Signaling Pathways

This compound functions by promoting the degradation of the estrogen receptor, a key driver in the majority of breast cancers. The binding of estrogen to ERα initiates a signaling cascade that promotes tumor cell proliferation and survival. By eliminating the receptor, this compound effectively shuts down this pro-tumorigenic signaling.

Figure 1. Mechanism of action of this compound in the context of the estrogen receptor signaling pathway.

Experimental Protocols

Detailed methodologies for the synthesis and evaluation of this compound are provided below.

Synthesis of this compound

The synthesis of this compound is based on the procedures outlined by Lu et al. in the Journal of Medicinal Chemistry (2022, 65(7), 5724-5750). The synthesis involves a multi-step process, with the key final step being the coupling of the thieno[2,3-e]indazole core with the appropriate side chain. For a detailed, step-by-step synthesis protocol, including the preparation of all intermediates and reagents, please refer to the supporting information of the aforementioned publication.

Figure 2. General workflow for the synthesis of this compound.

In Vitro Cell Proliferation (MTT) Assay

This protocol is for assessing the anti-proliferative activity of this compound against MCF-7 human breast cancer cells.

-

Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5 x 10³ cells per well in complete growth medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with the medium containing the desired concentrations of the compound. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 5 days at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting cell viability against the logarithm of the compound concentration.

Western Blot Analysis for ERα Degradation

This protocol is used to quantify the degradation of ERα protein in MCF-7 cells following treatment with this compound.

-

Cell Treatment: Plate MCF-7 cells and treat with varying concentrations of this compound (e.g., 1 nM to 10 µM) for 24 hours.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate the proteins by size on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for ERα overnight at 4°C. Also, probe for a loading control protein (e.g., β-actin or GAPDH).

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensities using image analysis software and normalize the ERα signal to the loading control.

Real-Time qPCR for Gene Expression Analysis

This protocol is for measuring the mRNA expression levels of ERα target genes (e.g., GREB1, PGR, TFF1) in MCF-7 cells.

-

Cell Treatment: Treat MCF-7 cells with different concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM) for 24 hours.

-

RNA Extraction: Isolate total RNA from the cells using a suitable RNA extraction kit.

-

cDNA Synthesis: Reverse transcribe the RNA into cDNA using a reverse transcriptase enzyme.

-

qPCR Reaction: Set up the qPCR reaction using a SYBR Green master mix, cDNA template, and primers specific for the target genes and a reference gene (e.g., GAPDH).

-

Thermal Cycling: Perform the qPCR on a real-time PCR instrument.

-

Data Analysis: Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the reference gene and compared to the vehicle-treated control.

Figure 3. Overview of the experimental workflow for the preclinical evaluation of this compound.

Conclusion

This compound represents a promising new therapeutic agent for ER-positive breast cancer. Its ability to induce the degradation of ERα offers a distinct advantage over existing endocrine therapies and holds the potential to overcome drug resistance. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in advancing the study and clinical application of this novel compound.

References

In Vivo Antitumor Efficacy of Oral Estrogen Receptor (ER) Degraders: A Technical Overview

This technical guide provides a comprehensive overview of the in-vivo antitumor effects of next-generation estrogen receptor (ER) degraders, specifically focusing on Proteolysis Targeting Chimeras (PROTACs). Given the extensive preclinical and clinical development of vepdegestrant (ARV-471), it will be used as the primary exemplar for "ER degrader 5". This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental methodologies, quantitative data summaries, and visual representations of key biological and experimental processes.

Core Mechanism of Action: PROTAC-Mediated ER Degradation

PROTAC ER degraders are heterobifunctional molecules designed to hijack the cell's ubiquitin-proteasome system (UPS) for the targeted degradation of the estrogen receptor alpha (ERα). These molecules consist of a ligand that binds to ERα and another ligand that recruits an E3 ubiquitin ligase, connected by a chemical linker. This dual binding induces the formation of a ternary complex between ERα and the E3 ligase, facilitating the ubiquitination of ERα. The polyubiquitinated ERα is then recognized and degraded by the proteasome, effectively eliminating the receptor from the cancer cell.[1] This catalytic process allows a single PROTAC molecule to induce the degradation of multiple ERα proteins.[2]

Mechanism of PROTAC-mediated ERα degradation.

Quantitative In Vivo Efficacy Data

The following table summarizes the in vivo antitumor activity of representative oral ER PROTAC degraders in various preclinical breast cancer models.

| ER Degrader | Animal Model | Cell Line / Tumor Model | Dosage & Administration | Treatment Duration | Key Outcomes | Reference(s) |

| Vepdegestrant (ARV-471) | Ovariectomized NOD-SCID Mice | MCF-7 Orthotopic Xenograft | 3, 10, 30 mg/kg, Oral (p.o.), Daily | 28 days | Tumor Growth Inhibition (TGI): 103% at 30 mg/kg. ER Degradation: >90% in tumor lysates. | [3] |

| Vepdegestrant (ARV-471) | N/A | ST941/HI PDX (ESR1 Y537S Mutant) | 10, 30 mg/kg, p.o., Daily | N/A | TGI: 99% at 10 mg/kg, 106% at 30 mg/kg. ER Degradation: 79%. | [4][5] |

| Vepdegestrant (ARV-471) | N/A | ST941/HI/PBR PDX (Palbociclib-Resistant) | N/A | N/A | TGI: 102%. | |

| ERD-3111 | Mice | MCF-7 Xenograft (Wild-Type ER) | Oral | N/A | Achieved tumor regression or complete TGI. | |

| ERD-3111 | Mice | ESR1 Mutated Xenograft Models | Oral | N/A | Achieved tumor regression or complete TGI. | |

| GLR203801 | Mice | MCF-7, T-47D, ZR-75-1 Xenografts | Oral | N/A | Showed tumor regression and enhanced efficacy compared to ARV-471. | |

| GLR203801 | Mice | MCF-7Y537S, T-47DD538G Xenografts | Oral | N/A | ER Degradation: >95% in tumor tissue. |

Experimental Protocols

In Vivo Xenograft Efficacy Study

This protocol outlines a typical procedure for evaluating the antitumor efficacy of an oral ER degrader in a mouse xenograft model.

1. Animal Model and Husbandry:

-

Species/Strain: Female, 6-8 week old, immunodeficient mice (e.g., NOD-SCID or NSG).

-

Acclimatization: Animals are acclimatized for at least one week prior to the start of the experiment under standard laboratory conditions (controlled temperature, humidity, and light/dark cycle) with ad libitum access to food and water.

-

Ovariectomy: To reduce endogenous estrogen levels that could interfere with the study, mice are surgically ovariectomized.

2. Tumor Cell Culture and Implantation:

-

Cell Line: ER-positive human breast cancer cell lines, such as MCF-7, are cultured under standard aseptic conditions.

-

Implantation: On the day of implantation, cells are harvested, counted, and resuspended in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel at a concentration of approximately 5x10⁷ cells/mL. A volume of 100 µL (containing 5x10⁶ cells) is injected subcutaneously into the right flank of each mouse.

3. Tumor Monitoring and Group Randomization:

-

Monitoring: Tumor growth is monitored by measuring the length (L) and width (W) with digital calipers twice weekly. Tumor volume is calculated using the formula: Volume = (W² x L) / 2.

-

Randomization: When tumors reach an average volume of 150-200 mm³, mice are randomly assigned to treatment and control groups (typically n=8-10 mice per group) to ensure a similar average tumor volume across all groups at the start of treatment.

4. Drug Formulation and Administration:

-

Formulation: The ER degrader is formulated for oral administration in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline).

-

Administration: The compound is administered daily via oral gavage at the specified doses (e.g., 3, 10, 30 mg/kg). The vehicle-only solution is administered to the control group.

5. Endpoint Analysis:

-

Tumor Growth Inhibition (TGI): Tumor volumes and body weights are measured throughout the study. TGI is calculated at the end of the study to determine the efficacy of the treatment.

-

Pharmacodynamic (PD) Analysis: At the end of the study, tumors are excised, and a portion is flash-frozen or fixed for subsequent analysis.

-

ER Degradation Assessment: Tumor lysates are analyzed by Western blot to quantify the levels of ERα protein relative to a loading control (e.g., β-actin), comparing treated groups to the vehicle control group.

Workflow for an in vivo xenograft efficacy study.

Western Blot Analysis for ERα Degradation

This protocol describes the quantification of ERα protein levels in tumor tissue.

1. Sample Preparation:

-

Homogenize excised tumor tissue samples in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cellular debris and collect the supernatant.

2. Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay to ensure equal loading.

3. SDS-PAGE and Protein Transfer:

-

Denature a standardized amount of protein from each sample and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

4. Immunoblotting:

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for ERα overnight at 4°C.

-

Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

After further washing, apply an enhanced chemiluminescence (ECL) substrate to the membrane.

5. Visualization and Quantification:

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Quantify the intensity of the ERα bands and normalize to a loading control (e.g., β-actin) to determine the percentage of ERα degradation relative to the vehicle-treated control group.

Signaling Pathways and Downstream Effects

The degradation of ERα by PROTACs leads to the downregulation of ER-regulated gene transcription, which is critical for the proliferation and survival of ER-positive breast cancer cells. This disruption of ER signaling ultimately results in cell cycle arrest and apoptosis, leading to tumor growth inhibition.

Downstream effects of PROTAC-induced ERα degradation.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. ARV-471 | ARV471| PROTAC AR degrader | CAS#2229711-08-2 |2229711-08-2 | InvivoChem [invivochem.com]

- 4. s3.us-east-1.amazonaws.com [s3.us-east-1.amazonaws.com]

- 5. Oral Estrogen Receptor PROTAC Vepdegestrant (ARV-471) Is Highly Efficacious as Monotherapy and in Combination with CDK4/6 or PI3K/mTOR Pathway Inhibitors in Preclinical ER+ Breast Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Effect of PROTAC ER Degrader 5 and Next-Generation Analogs on Estrogen Receptor Alpha

Audience: Researchers, scientists, and drug development professionals.

Introduction: Targeting Estrogen Receptor Alpha in Breast Cancer

Estrogen Receptor Alpha (ERα), a transcription factor encoded by the ESR1 gene, is a pivotal driver in approximately 70% of breast cancers[1][2]. For decades, endocrine therapies targeting the ER signaling pathway—such as selective estrogen receptor modulators (SERMs) and selective estrogen receptor degraders (SERDs)—have been the cornerstone of treatment for ER-positive (ER+) breast cancer[2][3]. However, the efficacy of these treatments is often limited by the development of resistance, frequently through mutations in the ligand-binding domain (LBD) of ERα[4].

This challenge has spurred the development of novel therapeutic strategies. Among the most promising are Proteolysis-Targeting Chimeras (PROTACs), which offer a distinct mechanism of action compared to traditional inhibitors. PROTACs are heterobifunctional molecules designed to harness the cell's own ubiquitin-proteasome system (UPS) to induce the targeted degradation of proteins like ERα. This guide provides a detailed technical overview of the effects of ERα degraders, with a focus on the early-generation molecule PROTAC-5 and its more potent, clinically advanced successors.

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

PROTAC ER degraders are bifunctional small molecules composed of a ligand that binds to ERα, a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting them. Their mechanism is catalytic and involves a four-step process:

-

TARGET: The PROTAC molecule simultaneously binds to an ERα protein and an E3 ligase (e.g., cIAP1, VHL, or Cereblon), forming a ternary complex.

-

TAG: This proximity induces the E3 ligase to transfer ubiquitin molecules onto the ERα protein, creating a polyubiquitin chain.

-

DEGRADE: The polyubiquitinated ERα is recognized as a substrate for degradation by the 26S proteasome.

-

REPEAT: After the degradation of ERα, the PROTAC molecule is released and can bind to another ERα and E3 ligase, repeating the cycle and enabling a single molecule to induce the degradation of multiple target proteins.

This direct induction of degradation offers a more potent and sustained elimination of ERα compared to the indirect recruitment of the UPS by SERDs like fulvestrant.

Caption: Catalytic cycle of PROTAC-mediated ERα degradation.

Quantitative Analysis of ERα Degraders

The potency of ERα degraders is typically quantified by their DC50 (concentration for 50% degradation) and IC50 (concentration for 50% inhibition of cell growth) values.

Early-Generation Degrader: PROTAC-5

PROTAC-5, also described as a SNIPER (Specific and Nongenetic IAP-dependent Protein Eraser), was one of the early efforts in this field. It is composed of 4-hydroxytamoxifen, which recognizes ERα, and bestatin, which recruits the cellular inhibitor of apoptosis protein 1 (cIAP1) E3 ligase.

| Compound | Cell Line | Concentration | Observed Effect on ERα | Reference |

| PROTAC-5 | MCF-7 | 10 µM | Reduced protein levels | |

| MCF-7 | 30 µM | Reduced protein levels |

Table 1: In Vitro Effects of PROTAC-5 on ERα Protein Levels.

While foundational, PROTAC-5 required high micromolar concentrations to achieve observable degradation.

Next-Generation ERα Degraders

Subsequent research has yielded highly potent, orally bioavailable ERα degraders with significantly improved activity. These molecules often recruit different E3 ligases, such as Cereblon (CRBN) or von Hippel-Lindau (VHL).

| Compound | Cell Line(s) | DC50 | IC50 | E3 Ligase Recruited | Reference(s) |

| Vepdegestrant (ARV-471) | ER+ cell lines | ~1-2 nM | Not specified | CRBN | |

| ERE-PROTAC | MCF-7 | < 5 µM | 6.1 µM | VHL | |

| ERD-148 | Breast Cancer Cells | Potent & Selective | Not specified | Not specified | |

| ERD-308 | MCF-7, T47D | >80% degradation @ 30 nM (1h) | Not specified | Not specified | |

| ERD-3111 | Not specified | 0.5 nM | Not specified | CRBN | |

| ERD-4001 | Not specified | 0.05 nM | Not specified | CRBN | |

| AC682 | MCF-7 | >90% degradation in vivo | Not specified | Not specified | |

| ERα degrader 7 | Not specified | 9.7 nM | 14.6 nM | Not specified | |

| ER degrader 9 | MCF-7 | ≤10 nM | Not specified | Not specified |

Table 2: In Vitro Potency of Next-Generation ERα Degraders.

In clinical settings, Vepdegestrant (ARV-471) has demonstrated significant target engagement, achieving a median ERα reduction of 69% in on-treatment patient biopsies.

Impact on Estrogen Receptor Signaling Pathways

ERα mediates cellular responses through two primary pathways:

-

Genomic (Nuclear-Initiated Steroid Signaling - NISS): Upon estrogen binding, ERα dimerizes, translocates to the nucleus, and binds to Estrogen Response Elements (EREs) on DNA. This recruits co-activators and modulates the transcription of target genes involved in cell proliferation and survival.

-

Non-Genomic (Membrane-Initiated Steroid Signaling - MISS): A subpopulation of ERα at the cell membrane can rapidly activate kinase signaling cascades, such as PI3K/AKT and MAPK, further promoting tumor growth.

By inducing the degradation of the ERα protein itself, PROTACs effectively shut down both genomic and non-genomic signaling, offering a more comprehensive blockade than therapies that only compete for ligand binding.

Caption: ERα signaling pathways and the point of intervention by PROTACs.

Key Experimental Protocols

Evaluating the efficacy of an ERα degrader involves a series of standardized in vitro and in vivo assays.

Protocol: Western Blot for ERα Degradation

This protocol quantifies the reduction in ERα protein levels following treatment.

-

Cell Culture: Plate ER-positive breast cancer cells (e.g., MCF-7, T47D) in 6-well plates and allow them to adhere overnight.

-

Treatment: Treat cells with a range of concentrations of the ERα degrader (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 4, 8, 16, 24 hours).

-

Cell Lysis: Wash cells twice with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and centrifuge to collect the protein lysate supernatant.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 15-20 µg) onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with a primary antibody against ERα overnight at 4°C.

-

Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Strip and re-probe the membrane with an antibody for a loading control (e.g., β-actin, GAPDH).

-

-

Detection and Analysis: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate. Perform densitometry analysis to quantify ERα band intensity relative to the loading control. Calculate DC50 values from the dose-response curve.

Protocol: Cell Viability (SRB) Assay

This assay measures the effect of ERα degradation on cell proliferation and cytotoxicity.

-

Cell Seeding: Plate cells in 96-well plates and allow them to adhere.

-

Treatment: Treat cells with serial dilutions of the ERα degrader for 72-96 hours.

-

Fixation: Fix the cells with trichloroacetic acid (TCA).

-

Staining: Stain the fixed cells with Sulforhodamine B (SRB) dye.

-

Measurement: Solubilize the bound dye and measure the absorbance at ~510 nm.

-

Analysis: Plot the absorbance against drug concentration to determine the IC50 value.

Caption: A typical workflow for the in vitro evaluation of ERα degraders.

Conclusion and Future Directions

PROTAC ERα degraders represent a significant evolution in endocrine therapy. By directly targeting ERα for elimination via the ubiquitin-proteasome system, these molecules demonstrate superior potency and a more comprehensive blockade of ER signaling compared to previous generations of hormonal agents. Early molecules like PROTAC-5 established a crucial proof-of-concept, paving the way for next-generation, orally bioavailable compounds such as Vepdegestrant (ARV-471), which show promising clinical activity in heavily pretreated patient populations.

The continued development of these agents holds the potential to overcome resistance to existing therapies and improve outcomes for patients with ER+ breast cancer. Future research will focus on optimizing PROTAC design, understanding potential resistance mechanisms to degraders, and identifying predictive biomarkers to guide patient selection.

References

- 1. Clinician's guide to targeted estrogen receptor degradation using PROTAC in patients with estrogen receptor-positive metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PROteolysis TArgeting Chimera (PROTAC) Estrogen Receptor Degraders for Treatment of Estrogen Receptor–Positive Advanced Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Optimization of small molecule degraders and antagonists for targeting estrogen receptor based on breast cancer: current status and future - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Synthesis and Research Use of ER Degrader 5

For Research Use Only

Introduction

Estrogen receptor alpha (ERα) is a key driver in the majority of breast cancers. Therapies that target ERα, such as selective estrogen receptor modulators (SERMs) and selective estrogen receptor degraders (SERDs), are cornerstones of treatment for ERα-positive breast cancer. ER Degrader 5 (also referred to as Compound 40) is a potent, selective, and orally bioavailable ER degrader.[1][2] It has been developed as a next-generation endocrine therapy to overcome the limitations of existing treatments, including resistance. These application notes provide detailed protocols for the chemical synthesis of this compound and its biological evaluation in a research setting.

Quantitative Data Summary

The following table summarizes the key in vitro biological activities of this compound.

| Parameter | Cell Line | Value | Reference |

| IC50 (Anti-proliferation) | MCF-7 | 1.0 nM | [1] |

| EC50 (ERα Degradation) | Not Specified | 1.1 nM | [1] |

| ERα Binding Affinity (IC50) | Not Specified | 0.9 nM | [1] |

| ERβ Binding Affinity (IC50) | Not Specified | 2.3 nM |

Signaling Pathway and Mechanism of Action

This compound functions as a selective estrogen receptor degrader. It binds to the estrogen receptor and induces its degradation via the ubiquitin-proteasome pathway. This prevents the transcription of estrogen-responsive genes that drive cell proliferation.

Experimental Protocols

Protocol 1: Synthesis of this compound (Compound 40)

The synthesis of this compound is based on the procedure reported by Lu, Z., et al. in the Journal of Medicinal Chemistry (2022). The synthesis involves a multi-step process, which is outlined in the workflow diagram below. The detailed experimental procedures, including reagent quantities, reaction conditions, and purification methods, can be found in the supporting information of the cited publication.

Protocol 2: ERα Degradation Assay via Western Blot

This protocol describes how to assess the ability of this compound to induce the degradation of ERα in a suitable cell line (e.g., MCF-7).

Materials:

-

ERα-positive breast cancer cell line (e.g., MCF-7)

-

Complete cell culture medium (e.g., EMEM with 10% FBS)

-

This compound (dissolved in DMSO)

-

DMSO (vehicle control)

-

Proteasome inhibitor (e.g., MG132, as a control)

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-ERα, anti-β-actin (or other loading control)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) detection reagent

Procedure:

-

Cell Culture and Treatment:

-

Culture MCF-7 cells to 70-80% confluency in 6-well plates.

-

Treat cells with various concentrations of this compound (e.g., 0.1 nM to 100 nM) or DMSO vehicle control for a specified time (e.g., 24 hours).

-

-

Cell Lysis:

-

After treatment, wash cells twice with ice-cold PBS.

-

Add an appropriate volume of ice-cold RIPA buffer to each well and incubate on ice for 30 minutes.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

-

Protein Quantification:

-

Determine the protein concentration of the supernatant using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein concentrations and prepare samples with Laemmli buffer.

-

Load equal amounts of protein (e.g., 20-40 µg) per lane on an SDS-PAGE gel.

-

Perform electrophoresis to separate proteins by size.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-ERα antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

-

Apply ECL reagent and visualize the protein bands using a chemiluminescence imaging system.

-

Strip the membrane and re-probe with an anti-β-actin antibody as a loading control.

-

Quantify the band intensities to determine the percentage of ERα degradation relative to the vehicle control.

-

Protocol 3: Cell Proliferation Assay (e.g., MTT or SRB Assay)

This protocol is for determining the anti-proliferative effect of this compound on ERα-positive breast cancer cells.

Materials:

-

MCF-7 cells

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

96-well plates

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (Sulforhodamine B) solution

-

Solubilization buffer (for MTT) or 10 mM Tris base (for SRB)

-

Plate reader

Procedure:

-

Cell Seeding:

-

Seed MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

-

-

Compound Treatment:

-

The next day, treat the cells with serial dilutions of this compound. Include a vehicle-only control.

-

-

Incubation:

-

Incubate the plate for 3-5 days at 37°C in a humidified CO2 incubator.

-

-

Assay and Measurement (MTT example):

-

Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

-

Add solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control for each concentration.

-

Plot the dose-response curve and determine the IC50 value using appropriate software.

-

References

Application Notes and Protocols for ER Degrader 5 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of ER degrader 5 (also known as Compound 40) in cell culture experiments. This document outlines the compound's mechanism of action, provides key quantitative data, and details protocols for essential assays to evaluate its efficacy and biological effects.

Introduction to this compound

This compound is a potent, selective, and orally bioavailable estrogen receptor (ER) degrader (SERD).[1][2] It is designed to target and induce the degradation of estrogen receptor alpha (ERα), a key driver in the proliferation of ER-positive (ER+) breast cancer cells. By eliminating the ERα protein, this compound offers a promising therapeutic strategy to overcome resistance to traditional endocrine therapies.

Mechanism of Action

This compound functions by binding to the estrogen receptor and inducing a conformational change that marks the receptor for degradation by the cell's natural protein disposal machinery, the ubiquitin-proteasome system. This leads to a reduction in the total levels of ERα protein within the cell, thereby inhibiting downstream signaling pathways that promote tumor growth.

Below is a diagram illustrating the general mechanism of action for selective estrogen receptor degraders.

References

Application Notes and Protocols for Estrogen Receptor (ER) Degraders in In Vitro Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro use of Estrogen Receptor (ER) degraders, a class of molecules designed to eliminate ER protein, a key driver in pathologies such as ER-positive breast cancer. This document outlines the mechanism of action, provides protocols for essential experiments, and summarizes effective dosages for various compounds.

Introduction to ER Degraders

Estrogen receptor-alpha (ERα) is a critical factor in the development of approximately 70% of breast cancers.[1] Therapies targeting the ERα signaling pathway are a primary treatment for ER-positive breast cancer. However, resistance to these therapies, often due to mutations in the ESR1 gene, is a significant clinical hurdle.[1][2] ER degraders represent an innovative therapeutic strategy to overcome this resistance.

There are two main classes of ER degraders:

-

Selective Estrogen Receptor Degraders (SERDs): These molecules bind to the ER and induce a conformational change that marks the receptor for degradation. Fulvestrant is a well-established SERD.[3]

-

Proteolysis-Targeting Chimeras (PROTACs): These are heterobifunctional molecules that recruit the cell's ubiquitin-proteasome system to the target protein for degradation.[2] An ER-targeting PROTAC simultaneously binds to ERα and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of ERα by the proteasome. This mechanism allows for the catalytic degradation of multiple ERα molecules by a single PROTAC molecule.

Mechanism of Action of PROTAC ER Degraders

PROTAC ER degraders leverage the cell's natural protein disposal system to eliminate ERα. The process involves a catalytic cycle:

-

Binding: The PROTAC molecule simultaneously binds to the ERα protein and an E3 ubiquitin ligase, forming a ternary complex.

-

Tagging (Ubiquitination): The proximity induced by the PROTAC allows the E3 ligase to transfer ubiquitin molecules to the ERα protein, "tagging" it for degradation.

-

Degradation: The proteasome recognizes the ubiquitinated ERα and degrades it.

-

Recycling: The PROTAC molecule is then released and can bind to another ERα protein, repeating the cycle.

This mechanism is effective against both wild-type and mutated forms of the estrogen receptor.

References

Application Notes: Monitoring ER Degradation via Western Blotting with ER Degrader 5

Introduction

The Estrogen Receptor (ER) is a crucial driver in the majority of breast cancers.[1] Targeted degradation of ER has emerged as a promising therapeutic strategy, offering a potential advantage over therapies that merely block its function.[1][2] Small molecule degraders, such as Proteolysis Targeting Chimeras (PROTACs), are designed to induce the degradation of specific proteins by hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS).[3][4] This document provides a detailed protocol for utilizing Western blotting to monitor and quantify the degradation of ER in response to treatment with a potent, selective ER degrader, referred to here as "ER Degrader 5".

Western blotting is an essential technique for assessing the efficacy of such degraders, as it allows for the direct visualization and quantification of the target protein's abundance in cells or tissues after treatment. This protocol is intended for researchers, scientists, and drug development professionals working on novel cancer therapeutics.

Signaling Pathway of ER Degradation by this compound

This compound is a bifunctional small molecule designed to simultaneously bind to the Estrogen Receptor and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin molecules to the ER, tagging it for recognition and subsequent degradation by the proteasome. This process is catalytic, allowing a single molecule of this compound to induce the degradation of multiple ER molecules.

Caption: this compound-mediated ER degradation pathway.

Experimental Workflow for Western Blot Analysis

The following diagram outlines the key steps for assessing protein degradation using a Western blot.

Caption: Western blot experimental workflow.

Detailed Experimental Protocol

This protocol provides a comprehensive, step-by-step guide for performing a Western blot analysis to measure the degradation of ER following treatment with this compound.

1. Materials and Reagents

-

ER-positive cell line (e.g., MCF-7)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

Vehicle control (e.g., DMSO)

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer (4x)

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: Rabbit anti-ERα, Mouse anti-β-actin (or other suitable loading control)

-

Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG

-

TBST (Tris-buffered saline with 0.1% Tween-20)

-

Chemiluminescent substrate

-

Imaging system

2. Cell Culture and Treatment

-

Culture ER-positive cells (e.g., MCF-7) to 70-80% confluency.

-

Treat cells with various concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for a predetermined time (e.g., 24 hours). Include a vehicle-only control.

3. Sample Preparation

-

After treatment, wash the cells twice with ice-cold PBS.

-

Lyse the cells by adding ice-cold lysis buffer with protease and phosphatase inhibitors.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing periodically.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant (protein extract) to a new tube.

-

Determine the protein concentration of each sample using a BCA assay.

4. SDS-PAGE

-

Normalize the protein concentration of all samples with lysis buffer.

-

Add 4x Laemmli sample buffer to a final concentration of 1x.

-

Denature the samples by heating at 95-100°C for 5-10 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) into the wells of a polyacrylamide gel.

-

Include a protein ladder to determine molecular weights.

-

Run the gel until the dye front reaches the bottom.

5. Protein Transfer

-

Activate a PVDF membrane in methanol and then equilibrate in transfer buffer.

-

Assemble the transfer stack and perform the protein transfer according to the manufacturer's instructions for a wet or semi-dry system.

6. Immunoblotting

-

After transfer, block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Wash the membrane three times for 5 minutes each with TBST.

-

Incubate the membrane with primary antibodies (anti-ER and anti-loading control) diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 5-10 minutes each with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

7. Detection and Data Analysis

-

Prepare the chemiluminescent substrate according to the manufacturer's instructions and apply it to the membrane.

-

Capture the signal using an imaging system, avoiding signal saturation.

-

Quantify the band intensities using image analysis software (e.g., ImageJ).

-

Normalize the intensity of the ER band to the intensity of the corresponding loading control band for each sample.

-

Calculate the percentage of ER degradation relative to the vehicle-treated control.

Data Presentation

The quantitative data from the Western blot analysis can be summarized in a table for clear comparison of the effects of different concentrations of this compound.

| This compound (nM) | Normalized ER Intensity (Arbitrary Units) | % ER Degradation (Relative to Vehicle) |

| 0 (Vehicle) | 1.00 | 0% |

| 1 | 0.75 | 25% |

| 10 | 0.40 | 60% |

| 100 | 0.15 | 85% |

| 1000 | 0.05 | 95% |

Note: The data presented in this table is hypothetical and serves as an example of expected results. Actual results may vary depending on the specific experimental conditions.

References

Application Notes and Protocols for ER Degrader 5 in ER-Positive Breast Cancer Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical evaluation of ER Degrader 5, a novel selective estrogen receptor (ER) degrader, in estrogen receptor-positive (ER+) breast cancer xenograft models. The included protocols offer detailed methodologies for key experiments to assess the efficacy and mechanism of action of this compound.

Introduction

Estrogen receptor-positive (ER+) breast cancer is the most prevalent subtype, accounting for approximately 70% of all cases.[1] Endocrine therapies targeting the ER signaling pathway are the cornerstone of treatment.[2][3] However, a significant challenge in the clinical management of ER+ breast cancer is the development of resistance to these therapies, often driven by mutations in the ESR1 gene, which encodes for ERα.[2]

This compound belongs to a new class of therapeutics, such as Proteolysis-Targeting Chimeras (PROTACs), designed to overcome these resistance mechanisms.[4] Unlike traditional selective estrogen receptor modulators (SERMs) and selective estrogen receptor degraders (SERDs) that primarily act as antagonists, this compound facilitates the ubiquitination and subsequent proteasomal degradation of the ERα protein. This leads to the elimination of the target protein, offering a more profound and sustained inhibition of ER signaling. Preclinical studies have demonstrated that this class of molecules can effectively degrade both wild-type and mutant ERα, leading to significant tumor growth inhibition in xenograft models.

Data Presentation

In Vitro Efficacy of ER Degraders

| Compound | Cell Line | Resistance Mechanism | DC50 (nM) | Dmax (%) | Reference |

| Vepdegestrant (ARV-471) | MCF-7 | Wild-type ER | ~1 | >90 | |

| Vepdegestrant (ARV-471) | MCF-7 | Fulvestrant-Resistant | ~1-2 | >90 | |

| GLR203801 | ER wild-type cell lines | - | < 1 | > 90 | |

| GLR203801 | Y537S or D538G mutant cell lines | ESR1 mutation | 2-10 | > 80 | |

| ERD-3111 | - | - | 0.5 | - | |

| ERD-4001 | - | - | 0.05 | - |

DC50: Half-maximal degradation concentration. Dmax: Maximum percentage of degradation.

In Vivo Efficacy of ER Degraders in ER+ Breast Cancer Xenograft Models

| Compound | Xenograft Model | Key Efficacy Findings | Reference |

| GLR203801 | MCF-7, T-47D, ZR-75-1, MCF-7Y537S, T-47DD538G | Significantly enhanced antitumor efficacy compared to ARV-471, with tumor regression observed in wild-type xenograft models. Degraded >95% of ER in MCF-7WT and T-47DD538G tumor tissue. | |

| Vepdegestrant (ARV-471) | ER+ breast cancer models | Showed more robust ER degradation and tumor growth inhibition than fulvestrant. | |

| ERD-3111 | Wild-type and ESR1 mutant MCF-7 xenograft models | Resulted in tumor regression and complete inhibition of tumor growth. | |

| GDC-0927 | Tamoxifen-resistant breast cancer xenograft model | Induced tumor regression and robust reduction of intratumoral ERα levels. | |

| Amcenestrant (SAR439859) | Breast cancer xenograft models | Demonstrated potent efficacy with significant tumor shrinkage. |

Mandatory Visualizations

Caption: Mechanism of ERα signaling and degradation by this compound.

Caption: Workflow for ER+ breast cancer xenograft model studies.

Experimental Protocols

In Vivo ER-Positive Breast Cancer Xenograft Model

Objective: To evaluate the anti-tumor efficacy of this compound in an ER+ breast cancer xenograft model.

Materials:

-

ER+ breast cancer cell line (e.g., MCF-7)

-

Female immunodeficient mice (e.g., BALB/c nude mice)

-

Matrigel

-

Estrogen pellets (for ER+ tumors requiring estrogen for growth)

-

This compound

-

Vehicle control

-

Calipers

Protocol:

-

Cell Culture: Culture MCF-7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Estrogen Supplementation: If required for the specific ER+ model, implant a subcutaneous estrogen pellet into each mouse 24-48 hours prior to tumor cell implantation.

-

Cell Implantation: Harvest MCF-7 cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel. Subcutaneously or orthotopically inject 3-5 x 10^6 cells into the mammary fat pad of each mouse.

-

Tumor Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers two to three times per week. Calculate tumor volume using the formula: (Length x Width^2) / 2.

-

Randomization and Treatment: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment groups (e.g., vehicle control, this compound at various doses, positive control like fulvestrant).

-

Drug Administration: Administer this compound and control treatments according to the desired schedule (e.g., daily oral gavage).

-

Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition.

-

Tissue Collection: At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic and biomarker analysis.

Cell Viability (MTT) Assay

Objective: To determine the effect of this compound on the viability of ER+ breast cancer cells.

Materials:

-

ER+ breast cancer cells (e.g., MCF-7)

-

96-well plates

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or isopropanol)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed ER+ breast cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to attach overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-